Product packaging for 1-[4-(Dibromomethyl)phenyl]ethan-1-one(Cat. No.:CAS No. 877378-15-9)

1-[4-(Dibromomethyl)phenyl]ethan-1-one

Cat. No.: B12597811
CAS No.: 877378-15-9
M. Wt: 291.97 g/mol
InChI Key: AYUFNZXFFSNUST-UHFFFAOYSA-N
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Description

Overview of Research Trajectories and Synthetic Utility for the Compound

Research involving 1-[4-(dibromomethyl)phenyl]ethan-1-one primarily focuses on its application as a synthetic intermediate. Its development is linked to advancements in bromination techniques for aromatic ketones. evitachem.com The typical synthesis route involves the side-chain bromination of 4-methylacetophenone using a brominating agent like bromine (Br₂) with a catalyst. evitachem.com

The compound's bifunctional nature allows for selective transformations. The dibromomethyl group is a prime target for nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com For instance, this group can be hydrolyzed to form the corresponding aldehyde, 4-acetylbenzaldehyde (B1276866). The ketone's carbonyl group can undergo reduction to form an alcohol or participate in addition reactions. evitachem.com This dual reactivity makes this compound a valuable building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.com

Table 2: Potential Reactions of this compound

Reaction Type Description
Nucleophilic Substitution The dibromomethyl group can be replaced by various nucleophiles. evitachem.com
Oxidation The compound can be oxidized to form other derivatives, such as carboxylic acids. evitachem.com
Reduction The carbonyl group can be reduced to yield the corresponding alcohol. evitachem.com
Hydrolysis The dibromomethyl group can be hydrolyzed to an aldehyde functional group. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O B12597811 1-[4-(Dibromomethyl)phenyl]ethan-1-one CAS No. 877378-15-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

877378-15-9

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-[4-(dibromomethyl)phenyl]ethanone

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3

InChI Key

AYUFNZXFFSNUST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 4 Dibromomethyl Phenyl Ethan 1 One

Reactivity Profile of the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) is a key site of reactivity in 1-[4-(dibromomethyl)phenyl]ethan-1-one, primarily undergoing nucleophilic substitution reactions. The presence of two bromine atoms on the same benzylic carbon makes it susceptible to displacement by a variety of nucleophiles.

Nucleophilic Substitution Reactions

The dibromomethyl group is a precursor to the formyl group (-CHO) through hydrolysis. This transformation can be achieved under aqueous alkaline conditions, where the geminal dihalide is converted to an unstable diol that readily eliminates a molecule of water to yield the corresponding aldehyde, in this case, 4-acetylbenzaldehyde (B1276866). quora.com This hydrolysis is a fundamental reaction for converting benzylic halides to carbonyl compounds.

The bromine atoms can also be displaced by other nucleophiles. For instance, reactions with amines can lead to the formation of substituted benzylamine (B48309) derivatives. The reaction with sodium azide (B81097) can introduce azido (B1232118) groups, which are versatile functional groups for further transformations, such as click chemistry. nih.gov The general mechanism for these reactions involves the sequential displacement of the bromide ions.

Mechanisms of Halogen Displacement by Various Nucleophiles

The displacement of the bromine atoms in the dibromomethyl group generally proceeds through a nucleophilic substitution mechanism. Given the benzylic nature of the carbon atom, both SN1 and SN2 pathways are plausible, and the predominant mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

For strong, anionic nucleophiles in aprotic solvents, an SN2-type mechanism is likely, involving a backside attack on the carbon atom bearing the bromine. The first substitution would yield a monobrominated intermediate, which would then undergo a second substitution. For weaker, neutral nucleophiles or in protic solvents that can stabilize a carbocation, an SN1-type mechanism may be favored. This would involve the initial departure of a bromide ion to form a resonance-stabilized benzylic carbocation. The acetyl group, being electron-withdrawing, would destabilize this carbocation, potentially making the SN1 pathway less favorable compared to an unsubstituted benzyl (B1604629) bromide. However, the resonance stabilization from the phenyl ring is significant.

The table below summarizes potential nucleophilic substitution reactions of the dibromomethyl group.

NucleophileReagent/ConditionsExpected ProductProbable Mechanism
Hydroxideaq. KOH4-AcetylbenzaldehydeSN1/SN2
AminesRNH₂ in DMF4-Acetyl-N-substituted benzylamine derivativesSN2
AzideNaN₃ in DMF1-[4-(Diazidomethyl)phenyl]ethan-1-oneSN2
ThiolsRSH in NaOH/EtOHThioether-linked compoundsSN2

Transformations Involving the Carbonyl Functionality

The carbonyl group of the ethanone (B97240) moiety is another reactive center in this compound, susceptible to both reduction and oxidation.

Reductive Processes to Yield Alcohol Derivatives

The ketone functionality can be reduced to a secondary alcohol, yielding 1-[4-(dibromomethyl)phenyl]ethan-1-ol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a palladium catalyst is a common method for the reduction of aromatic ketones. libretexts.orgmdpi.com The reaction involves the addition of hydrogen across the carbonyl double bond. It is important to control the reaction conditions to avoid the hydrogenolysis of the C-Br bonds.

Transfer hydrogenation is another effective method, often utilizing a hydrogen donor like formic acid in the presence of a palladium catalyst. chemmethod.com This method can offer high selectivity for the reduction of the carbonyl group.

The table below outlines potential reductive transformations.

Reducing AgentConditionsProduct
H₂/PdCatalyst, H₂ pressure1-[4-(Dibromomethyl)phenyl]ethan-1-ol
NaBH₄Methanol (B129727) or Ethanol1-[4-(Dibromomethyl)phenyl]ethan-1-ol
LiAlH₄Diethyl ether or THF1-[4-(Dibromomethyl)phenyl]ethan-1-ol
Formic Acid/PdCl₂Base, Heat1-[4-(Dibromomethyl)phenyl]ethan-1-ol

Oxidative Transformations to Carboxylic Acid Analogues

While the primary oxidation of the dibromomethyl group would lead to a carboxylic acid at the benzylic position, the carbonyl group itself can undergo oxidative transformations, though this is less common for simple ketones. One such reaction is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids. In the case of this compound, this reaction would likely lead to the formation of 4-(dibromomethyl)phenyl acetate (B1210297). The migratory aptitude of the aryl group versus the methyl group would determine the product, with aryl groups generally having a higher migratory aptitude.

Electrophilic Nature and Interaction with Molecular Systems

The electrophilic character of this compound is evident at two main sites: the carbonyl carbon and the benzylic carbon of the dibromomethyl group. evitachem.com The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it a target for nucleophilic attack.

The phenyl ring itself can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the presence of the acetyl group, a deactivating meta-director, and the dibromomethyl group, also an electron-withdrawing and likely meta-directing group, would significantly deactivate the aromatic ring towards electrophilic attack. researchgate.net Any electrophilic substitution would be expected to occur at the meta position relative to both substituents, although the reaction would require harsh conditions. The combined deactivating effect of both groups makes such reactions challenging.

The molecule's ability to interact with various molecular systems is rooted in these electrophilic and nucleophilic (via the bromine lone pairs) centers, making it a valuable building block in the synthesis of more complex molecules.

Mechanistic Pathways in Derivatization Reactions

The derivatization of this compound is characterized by reactions that target the acetyl group, leading to the formation of versatile vinyl derivatives. These transformations are crucial for expanding the synthetic utility of the parent compound, enabling its use in a variety of cross-coupling and further functionalization reactions.

The conversion of ketones to vinyl acetates is a fundamental transformation in organic synthesis. For ketones that can form an enolate, reaction with an acetylating agent can yield a vinyl acetate. In the case of this compound, the formation of the enolate is the initial key step. This is typically achieved by treatment with a suitable base that deprotonates the α-carbon of the acetyl group.

The mechanistic pathway for the formation of the corresponding vinyl acetate would theoretically involve the following steps:

Enolate Formation: A base abstracts a proton from the methyl group of the ethanone moiety, leading to the formation of a resonance-stabilized enolate. The equilibrium of this step is influenced by the strength of the base and the reaction conditions.

Acetylation of the Enolate: The enolate anion then acts as a nucleophile, attacking an acetylating agent such as acetic anhydride (B1165640). This results in the formation of the vinyl acetate and a corresponding acetate salt.

While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for vinyl acetate synthesis from ketones is well-established. For instance, the synthesis of vinyl acetate from ethylene (B1197577) and acetic acid over a palladium catalyst is a major industrial process. bldpharm.com Alternative laboratory-scale methods have involved the reaction of acetaldehyde (B116499) and acetic anhydride. doi.org The reactivity of the dibromomethyl group, being an electron-withdrawing substituent, would likely influence the acidity of the α-protons and thus the ease of enolate formation.

Subsequent transformations of the resulting vinyl acetate, particularly those containing a 1,1-dibromo-olefin moiety, can be exploited in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Suzuki reactions. This highlights the synthetic potential of the vinyl acetates derived from α,α-dibromomethyl ketones.

Vinyl triflates are highly valuable synthetic intermediates due to the excellent leaving group ability of the triflate (trifluoromethanesulfonate) group, making them ideal substrates for a wide array of cross-coupling reactions. acs.org The synthesis of vinyl triflates from ketones involves the trapping of an enolate with a triflating agent, most commonly triflic anhydride (Tf₂O).

For this compound, the mechanistic pathway to a vinyl triflate would proceed as follows:

Enolate Generation: Similar to the formation of vinyl acetates, the first step is the deprotonation of the α-carbon of the ketone by a base to form an enolate. The choice of base and reaction conditions can be critical for controlling the regioselectivity of enolization in unsymmetrical ketones. youtube.com For acetophenone (B1666503) derivatives, this deprotonation occurs at the methyl group.

Enolate Trapping (Triflation): The generated enolate then reacts with a triflating agent like triflic anhydride. The nucleophilic oxygen of the enolate attacks the electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the vinyl triflate.

The presence of the electron-withdrawing dibromomethyl group on the phenyl ring is expected to impact the reactivity. Electron-withdrawing groups can influence the stability of the enolate and the subsequent triflation step. researchgate.net Studies on substituted acetophenones have shown that the electronic nature of the substituents affects the rates and outcomes of such reactions. researchgate.net For instance, research on the triflation of 2-hydroxyacetophenones has revealed unexpected migrations and cyclizations under basic conditions. researchgate.net

The stereoselectivity of vinyl triflate formation can also be a critical aspect, particularly for more complex ketones. Methods have been developed to control the Z/E selectivity of the resulting double bond by carefully selecting the base and reaction conditions.

Once formed, the vinyl triflate of this compound would be a versatile platform for further synthetic elaborations. The vinyl triflate moiety can participate in palladium-catalyzed reactions, while the dibromomethyl group offers a handle for other transformations, such as nucleophilic substitutions or further cross-coupling reactions. This dual reactivity makes the resulting highly functionalized vinyl triflates powerful building blocks in organic synthesis.

Data Tables

Table 1: Reagents and Conditions for Derivatization Reactions of Ketones

TransformationKetone TypeReagents and ConditionsProduct TypeReference
Vinyl Acetate SynthesisEthyleneAcetic acid, Oxygen, Palladium catalystVinyl acetate bldpharm.com
Vinyl Acetate SynthesisAcetaldehydeAcetic anhydride, Benzenesulfonic acid catalystVinyl acetate doi.org
Vinyl Triflate SynthesisSubstituted AcetoacetatesLiOH (aq) or (Me)₄NOH (aq), Triflic anhydride(Z)- or (E)-Enol triflates
Vinyl Triflate Synthesis2-HydroxyacetophenonesBase, DMFCyclized products/Migrated enol triflates researchgate.net

Applications As a Pivotal Building Block in Complex Organic Synthesis

Versatile Intermediate in the Construction of Advanced Organic Molecules

1-[4-(Dibromomethyl)phenyl]ethan-1-one serves as a significant intermediate in the synthesis of complex organic molecules. evitachem.com Its utility stems from the presence of two key functional groups: the ethanone (B97240) (ketone) group and the dibromomethyl group attached to the phenyl ring at the para position. evitachem.com These sites offer orthogonal reactivity, allowing for selective transformations.

The dibromomethyl group is susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by a variety of nucleophiles. evitachem.com This group can also be converted into an aldehyde (formyl group) through hydrolysis, providing a pathway to a different class of derivatives. The ketone's carbonyl group can undergo a wide array of classic reactions, including reduction to an alcohol or conversion into an alkene. evitachem.com A particularly powerful transformation is its conversion to a vinyl triflate, which unlocks its potential in modern cross-coupling chemistry. This dual reactivity makes this compound a valuable and versatile precursor for creating diverse and complex molecular frameworks for applications in medicinal chemistry and materials science. evitachem.com

Table 1: Properties of this compound
PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈Br₂O
Molecular Weight 292.97 g/mol
Key Functional Groups Aromatic Ketone, Dibromomethyl Group
Primary Synthetic Use Intermediate in organic synthesis

Precursor in Transition-Metal Catalyzed Cross-Coupling Reactions

While the dibromomethyl group offers certain reactive possibilities, the synthetic power of this compound is fully realized when the ketone is transformed into a more versatile coupling handle. By converting the ketone to its corresponding enol or enolate and "trapping" it with a triflating agent (such as trifluoromethanesulfonic anhydride), a highly reactive vinyl triflate is formed. Vinyl triflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions because the triflate group is a superb leaving group. wikipedia.orglibretexts.org This strategy dramatically expands the synthetic utility of the original scaffold.

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in vinyl halides or triflates) and sp-hybridized carbons (from terminal alkynes). libretexts.orgwikipedia.org The vinyl triflate derived from this compound is an ideal substrate for this reaction.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). organic-chemistry.org An amine base, like triethylamine (B128534) or diethylamine, is used to act as both the solvent and to neutralize the hydrogen halide byproduct. wikipedia.org When the vinyl triflate is reacted with a terminal alkyne under these conditions, it yields a conjugated enyne. libretexts.org This reaction proceeds with retention of the double bond's stereochemistry. libretexts.org The resulting enyne products are themselves valuable building blocks for more complex conjugated systems. libretexts.org

The Stille reaction is a versatile palladium-catalyzed cross-coupling that joins an organic electrophile (like a halide or triflate) with an organostannane (organotin) reagent. wikipedia.orglibretexts.org Vinyl triflates are known to be highly effective electrophiles in Stille couplings, reacting readily under mild conditions. wikipedia.org

In this context, the vinyl triflate derived from this compound can be coupled with a wide range of organostannanes, including vinyl-, aryl-, or alkynylstannanes. wikipedia.org The reaction is driven by a palladium catalyst, such as Pd(PPh₃)₄, and often benefits from additives. wikipedia.org The key step in the catalytic cycle is transmetalation, where the organic group from the tin reagent is transferred to the palladium center, followed by reductive elimination to form the new carbon-carbon bond. libretexts.org This methodology is particularly useful for synthesizing complex molecules due to its tolerance of a wide variety of functional groups. libretexts.org

The Suzuki coupling is one of the most widely used cross-coupling reactions, creating a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org The vinyl triflate of this compound is an excellent substrate for Suzuki reactions. libretexts.orgorganic-chemistry.org

The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. libretexts.orgorganic-chemistry.org A key advantage of the Suzuki coupling is that the organoboron reagents are generally stable, non-toxic, and commercially available, and the byproducts are easily removed. libretexts.org Coupling the vinyl triflate with an arylboronic acid, for example, results in the formation of a styrene (B11656) derivative. The reaction is highly adaptable, and by choosing different boronic acids or esters, a vast array of substituted vinylarenes can be synthesized with high efficiency. organic-chemistry.orgacs.org

Table 2: Overview of Cross-Coupling Reactions with Derived Vinyl Triflate
Coupling ReactionCatalyst System (Typical)Coupling PartnerProduct Type
Sonogashira Coupling Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine BaseTerminal AlkyneConjugated Enyne
Stille Coupling Pd(0) complex (e.g., Pd(PPh₃)₄)Organostannane (R-SnBu₃)Substituted Alkene
Suzuki Coupling Pd(0) complex (e.g., Pd(dppf)Cl₂), Inorganic Base (e.g., K₂CO₃)Organoboron (e.g., R-B(OH)₂)Substituted Alkene/Styrene

Synthesis of Diverse Molecular Architectures

The products obtained from the cross-coupling reactions of the this compound-derived vinyl triflate are not merely end products but are themselves versatile intermediates for creating larger, more complex systems like conjugated oligomers and macrocycles.

The construction of π-conjugated oligomers, which are of great interest for their electronic and photophysical properties, can be effectively achieved using products from Sonogashira couplings. mdpi.comresearchgate.net For example, an enyne produced via the Sonogashira reaction can be used in an iterative synthesis approach. By designing a starting material with two coupling sites (e.g., a di-iodinated arene and a terminal alkyne), a step-wise chain extension can be performed to build sequence-defined oligomers with precisely controlled length and composition. core.ac.uk This method is a cornerstone in the synthesis of 'molecular wires' and other functional materials. mdpi.com

Furthermore, Stille coupling is a powerful tool for macrocyclization—the formation of large ring structures. nih.govnih.gov An appropriately designed precursor containing both a vinyl triflate and an organostannane moiety at different ends of a long chain can undergo an intramolecular Stille coupling reaction. wikipedia.orgacs.org This ring-closing step is highly effective for synthesizing complex natural products and other macrocycles, which are often challenging to construct using other methods. nih.govorgsyn.org The reliability and functional group tolerance of the Stille reaction make it a key strategy in modern synthetic chemistry for accessing these advanced molecular architectures. orgsyn.org

Potential for Synthesis of Heterocyclic Compounds

The reactivity of the α,α-dihalo ketone moiety within this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. The two bromine atoms serve as excellent leaving groups in cyclocondensation reactions with a variety of dinucleophiles.

One of the most prominent applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. By analogy, this compound can be expected to react with thiourea to yield 2-amino-4-[4-(dibromomethyl)phenyl]thiazole. This reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration. This method provides a straightforward and efficient route to substituted aminothiazoles, which are important scaffolds in medicinal chemistry. nanobioletters.comresearchgate.netresearchgate.net

The general scheme for the synthesis of 2-aminothiazole (B372263) derivatives from α-haloketones and thiourea is well-established. nanobioletters.comnih.govsemanticscholar.org The reaction typically proceeds under mild conditions, often in a protic solvent like ethanol, and can be catalyzed by various agents to improve yields and reaction times. nanobioletters.com

Table 1: Plausible Synthesis of a 2-Aminothiazole Derivative

Reactant 1Reactant 2Expected ProductReaction Type
This compoundThiourea2-Amino-4-[4-(dibromomethyl)phenyl]thiazoleHantzsch Thiazole Synthesis

Furthermore, the α-halo ketone functionality can be utilized in the synthesis of imidazopyridines. The reaction of an α-haloketone with a 2-aminopyridine (B139424) derivative is a common method for constructing the imidazo[1,2-a]pyridine (B132010) core. nih.govnanobioletters.com In this context, this compound could react with various substituted 2-aminopyridines to generate a library of novel imidazopyridine derivatives. This reaction typically involves the initial formation of an N-phenacylpyridinium salt, which then undergoes an intramolecular cyclization. tci-thaijo.org

Table 2: Potential Synthesis of Imidazopyridine Derivatives

Reactant 1Reactant 2Potential Product
This compound2-Aminopyridine2-[4-(Dibromomethyl)phenyl]imidazo[1,2-a]pyridine
This compound2-Amino-5-methylpyridine2-[4-(Dibromomethyl)phenyl]-7-methylimidazo[1,2-a]pyridine

Another important class of heterocycles that can potentially be synthesized from this compound are quinoxalines. The condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857) is a classic method for quinoxaline (B1680401) synthesis. While this compound is not an α-dicarbonyl compound itself, it can be a precursor to one through oxidation or other transformations, thus opening a pathway to quinoxaline derivatives.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing waste and saving time and resources. nih.gov The structure of this compound allows for its potential integration into well-known MCRs, such as the Biginelli and Hantzsch reactions.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to produce dihydropyrimidinones (DHPMs) or their thio-analogs. nih.govnih.gov The dibromomethyl group in this compound can potentially be hydrolyzed in situ to generate the corresponding aldehyde, 4-acetylbenzaldehyde (B1276866). This in situ generated aldehyde could then participate in a Biginelli reaction with a β-ketoester, such as ethyl acetoacetate, and urea or thiourea to afford a variety of substituted dihydropyrimidinones. These compounds are of significant interest due to their diverse pharmacological activities. tci-thaijo.org

Table 3: Hypothetical Biginelli Reaction Involving this compound

Component 1 (from precursor)Component 2Component 3Potential Product Class
4-AcetylbenzaldehydeEthyl acetoacetateUreaDihydropyrimidinones
4-AcetylbenzaldehydeEthyl acetoacetateThioureaDihydropyrimidinethiones

Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines. researchgate.netnih.gov As with the Biginelli reaction, the in situ generation of 4-acetylbenzaldehyde from this compound could allow for its participation in the Hantzsch synthesis. This would lead to the formation of dihydropyridine (B1217469) derivatives bearing the 4-acetylphenyl substituent, which are valuable scaffolds in drug discovery.

Table 4: Potential Hantzsch Dihydropyridine Synthesis

Component 1 (from precursor)Component 2 (2 equiv.)Component 3Potential Product Class
4-AcetylbenzaldehydeEthyl acetoacetateAmmonium acetate (B1210297)Dihydropyridines

The versatility of this compound as a building block in these MCRs would offer an efficient pathway to complex, biologically relevant molecules from a single, readily accessible starting material.

Analytical and Computational Methodologies in Research on Dibromomethyl Ketones

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of 1-[4-(Dibromomethyl)phenyl]ethan-1-one is determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organic molecules. For This compound , ¹H NMR and ¹³C NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a set of doublets due to their coupling. The methine proton of the dibromomethyl group (-CHBr₂) would produce a characteristic singlet, and the methyl protons of the acetyl group (-COCH₃) would also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct signals are expected for the carbonyl carbon, the carbons of the phenyl ring, the carbon of the dibromomethyl group, and the methyl carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of This compound is anticipated to show strong absorption bands characteristic of the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would correspond to the C-H bonds of the aromatic ring and the aliphatic groups, as well as the C-Br bonds.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in nearly a 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMRSignals for aromatic, methine (-CHBr₂), and methyl (-COCH₃) protons.
¹³C NMRSignals for carbonyl, aromatic, dibromomethyl, and methyl carbons.
IR SpectroscopyStrong absorption for C=O stretch; bands for C-H and C-Br bonds.
Mass SpectrometryMolecular ion peak with characteristic bromine isotopic pattern.

Chromatographic and Separation Methodologies for Purity Assessment

To ensure the purity of This compound , chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For an aromatic ketone like This compound , a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic system of the compound absorbs strongly.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that This compound has a boiling point that allows for volatilization without decomposition, GC can be an effective tool for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The instrument is typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of any impurities. evitachem.com

Chromatographic Methods for Purity Assessment
Technique Typical Conditions
HPLCColumn: Reversed-phase (e.g., C18)Mobile Phase: Water/Acetonitrile or Water/Methanol gradientDetector: UV-Vis
GCColumn: Capillary with non-polar or mid-polarity stationary phaseDetector: FID or MS

Computational Chemistry Approaches to Reaction Mechanisms and Molecular Properties

Computational chemistry provides a theoretical framework to understand the molecular properties and reactivity of This compound . Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose. researchgate.netresearchgate.netrsc.org

Molecular Property Calculations: DFT calculations can be used to predict a variety of molecular properties, including:

Optimized Geometry: The three-dimensional arrangement of atoms in the molecule can be determined with high accuracy.

Electronic Properties: Parameters such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment can be calculated. These properties are crucial for understanding the molecule's reactivity.

Spectroscopic Properties: Computational methods can simulate NMR chemical shifts and IR vibrational frequencies. louisville.edu These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Reaction Mechanism Studies: DFT can be employed to investigate the mechanisms of reactions involving This compound . By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. This is particularly useful for understanding substitution reactions at the dibromomethyl group or reactions involving the ketone functionality.

Computational Chemistry Applications
Methodology Applications for this compound
Density Functional Theory (DFT)- Optimization of molecular geometry- Calculation of electronic properties (HOMO, LUMO, etc.)- Simulation of NMR and IR spectra- Investigation of reaction mechanisms and transition states

Future Research Directions and Prospective Synthetic Innovations

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of 1-[4-(dibromomethyl)phenyl]ethan-1-one typically involves the radical bromination of 4-methylacetophenone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine, often in chlorinated solvents. evitachem.com Future research will likely focus on developing more environmentally benign synthetic routes in line with the principles of green chemistry.

Key areas for development include:

Alternative Brominating Systems: The use of greener brominating agents is a primary objective. Systems such as hydrobromic acid (HBr) combined with an oxidant like hydrogen peroxide (H₂O₂) present a more atom-economical and less hazardous alternative to traditional brominating reagents. researchgate.net This method generates water as the primary byproduct.

Photocatalytic Methods: Visible-light-induced photocatalysis offers a powerful tool for radical generation under mild conditions. rsc.orgdntb.gov.ua The development of methods using photoredox catalysts for the bromination of the methyl group on 4-methylacetophenone could significantly reduce the reliance on harsh reagents and high temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govbioorganica.org.uarsc.org Investigating microwave-assisted protocols for the dibromination of 4-methylacetophenone could lead to more efficient and sustainable production of the target compound.

Solvent Selection: A shift away from hazardous chlorinated solvents towards greener alternatives like water, ethanol, or solvent-free conditions is crucial. google.com Research into the solubility and reactivity of the substrates and reagents in such solvents will be essential.

Table 1: Comparison of Synthetic Approaches for Benzylic Bromination

Method Reagents Advantages Disadvantages
Traditional N-Bromosuccinimide (NBS), CCl₄, Radical Initiator Well-established, generally good yields Use of toxic chlorinated solvents, stoichiometric waste
Green Alternative HBr / H₂O₂ Atom economical, water as byproduct May require careful control of reaction conditions
Photocatalytic Aryl Bromides, Photocatalyst, Visible Light Mild conditions, high selectivity Catalyst cost and recovery can be a factor
Microwave-Assisted Brominating agent, solvent-free or green solvent Rapid reaction times, improved yields Requires specialized equipment, scalability can be a challenge

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound opens avenues for exploring novel chemical transformations. The dibromomethyl group can serve as a precursor to other functional groups, while the ketone can participate in a wide range of reactions.

Future research could focus on:

Conversion to Aldehydes: The dibromomethyl group can be hydrolyzed to an aldehyde, a valuable functional group in organic synthesis. evitachem.com Green methods for this transformation, for instance, using aqueous media, could be explored. tandfonline.comorganic-chemistry.org This would provide a synthetic route to 4-acetylbenzaldehyde (B1276866) from 4-methylacetophenone.

Synthesis of Stilbene (B7821643) Derivatives: The dibromomethyl group can be used to form alkenes. For example, reaction with phosphines or phosphites could generate ylides or phosphonates, which can then undergo Wittig or Horner-Wadsworth-Emmons reactions with aldehydes to produce stilbene derivatives. nih.gov The related monobrominated compound is already known to be a precursor for stilbenes. biosynth.com These stilbenes could possess interesting photophysical properties for applications in materials science. chemrxiv.orgchemrxiv.org

Multicomponent Reactions: The reactivity of both the dibromomethyl and ketone groups could be harnessed in multicomponent reactions to build complex molecular architectures in a single step. For instance, the ketone could participate in a Hantzsch-type reaction to form dihydropyridines, which are known for their biological activities. bioorganica.org.ua

Nucleophilic Substitution: The two bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. evitachem.com This could lead to the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Potential Transformations of this compound

Reactant(s) Product Type Potential Application
Water / Base 4-Acetylbenzaldehyde Synthetic intermediate
Triphenylphosphine, Base, Aldehyde Stilbene Derivatives Fluorescent materials, pharmaceuticals
Various Nucleophiles (e.g., amines, thiols) Disubstituted Derivatives Medicinal chemistry, functional materials
Ethyl Acetoacetate, Ammonium Acetate (B1210297) Dihydropyridine (B1217469) Hybrids Biologically active compounds

Broadening the Scope of Synthetic Applications in Materials and Supramolecular Chemistry

The rigid aromatic core and the versatile reactive sites of this compound make it an attractive monomer and building block for the construction of advanced materials and supramolecular assemblies.

Future applications in this domain could include:

High-Performance Polymers: Aromatic ketones are well-known precursors to poly(aromatic ketones) (PAKs), a class of high-performance polymers with excellent thermal stability and mechanical properties. tandfonline.comrsc.orgvt.edu The dibromomethyl group on this compound could be converted to other functionalities suitable for polymerization, or it could act as a cross-linking site to create robust polymer networks. The related monobromo compound has been suggested for the synthesis of polymers and plastics. biosynth.com

Functional Polyketones: The ketone group can be utilized in palladium-catalyzed insertion polymerization with α-olefins and carbon monoxide to produce functional poly(1,4-ketone)s. acs.org The dibromomethyl group would remain as a pendent functional handle for further modification of the polymer properties.

Supramolecular Architectures: The defined geometry and reactive groups of this compound make it a candidate for the design of supramolecular structures. Through reactions that form predictable linkages, such as metal-ligand coordination or covalent bond formation in specific directions, it could be used to construct complex, self-assembled architectures like macrocycles or cages.

Conjugated Materials: By converting the dibromomethyl group into a vinyl or ethynyl (B1212043) group, this compound can be transformed into a monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Dibromomethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts acylation : React 4-dibromomethylbenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Bromination post-synthesis : Brominate 1-(4-methylphenyl)ethan-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .
  • Key factors : Temperature control (e.g., 60–100°C for bromination), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometric ratios (e.g., excess NBS to prevent incomplete bromination).
  • Yield optimization : Monitor via TLC or GC-MS; recrystallize using ethanol/water mixtures for purification .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical techniques :

  • FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm), methyl ketone (δ 2.6 ppm), and dibromomethyl protons (δ 4.5–5.0 ppm, split due to coupling) .
  • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), quaternary carbons adjacent to Br (δ ~40 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 290 (C₉H₈Br₂O⁺) with fragmentation patterns matching Br loss .

Q. What are the key reactivity patterns of this compound in substitution and elimination reactions?

  • Nucleophilic substitution : The dibromomethyl group undergoes SN2 reactions with strong nucleophiles (e.g., OH⁻, NH₃) to form hydroxymethyl or aminomethyl derivatives .
  • Elimination : Under basic conditions (e.g., KOH/EtOH), β-hydride elimination may occur, yielding 4-vinylphenyl ketone derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to replace Br with aryl/alkyl groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of the dibromomethyl group on reaction kinetics?

  • DFT studies :

  • The electron-withdrawing Br atoms increase electrophilicity at the benzylic position, lowering activation energy for nucleophilic attacks .
  • Steric hindrance from Br substituents slows down para-substitution but favors meta-directing effects in electrophilic aromatic substitution .
    • Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Data reconciliation :

  • Dose-dependency : Low concentrations (µM range) may inhibit microbial growth, while higher doses (>100 µM) induce cytotoxicity in mammalian cells .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC vs. MTT for cytotoxicity) to minimize false positives .
  • Metabolic interference : Evaluate compound stability in cell culture media (e.g., degradation by esterases or pH-dependent hydrolysis) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • SAR approaches :

  • Br replacement : Substitute Br with Cl or CF₃ to modulate lipophilicity and membrane permeability .
  • Ketone modification : Reduce the carbonyl to a hydroxyl group for hydrogen-bonding interactions with biological targets .
  • Para-substitution : Introduce electron-donating groups (e.g., OCH₃) to enhance resonance stabilization in transition states .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
    • Emergency procedures : Immediate rinsing for skin/eye contact and activated charcoal for accidental ingestion .

Q. How can researchers address limitations in scalability or reproducibility of synthetic protocols?

  • Process optimization :

  • Continuous flow systems : Improve heat transfer and mixing for exothermic bromination reactions .
  • Catalyst recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to reduce waste .
  • DoE (Design of Experiments) : Statistically analyze factors like temperature, catalyst loading, and solvent polarity to identify critical parameters .

Data Sources & Reliability

  • Preferred references : Peer-reviewed journals (e.g., Acta Crystallographica, Research on Chemical Intermediates), NIST databases , and EPA/ECHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.